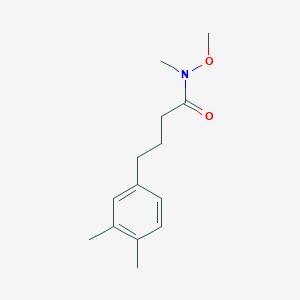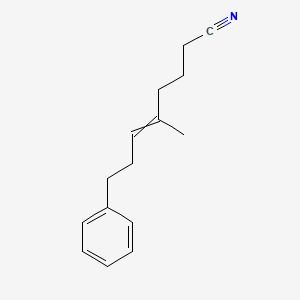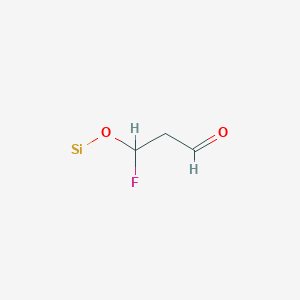![molecular formula C41H55NO2P2 B14207797 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine CAS No. 828936-19-2](/img/structure/B14207797.png)
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phosphoryl groups and a dibutylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine typically involves the reaction of bis(4-methylphenyl)phosphoryl chloride with N,N-dibutylpentan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phosphoryl groups can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(4-methylphenyl)phosphoryl derivatives, while reduction can produce phosphine oxide derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s phosphoryl groups make it a candidate for studying phosphorylation processes in biological systems.
Industry: Used in the production of advanced materials and as a stabilizer in polymer processing.
Mecanismo De Acción
The mechanism of action of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine involves its interaction with molecular targets through its phosphoryl groups. These groups can form strong bonds with metal ions, making the compound an effective ligand in catalysis. Additionally, the dibutylamine moiety can interact with biological molecules, potentially influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methylphenyl)phosphoryl derivatives: These compounds share the phosphoryl groups but differ in the substituents attached to the phosphorus atoms.
Phosphine oxides: Similar in structure but with different oxidation states.
Tertiary phosphines: Compounds with P-C bonds and various substituents.
Uniqueness
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is unique due to its combination of multiple phosphoryl groups and a dibutylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and biological research.
Propiedades
Número CAS |
828936-19-2 |
|---|---|
Fórmula molecular |
C41H55NO2P2 |
Peso molecular |
655.8 g/mol |
Nombre IUPAC |
4,5-bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine |
InChI |
InChI=1S/C41H55NO2P2/c1-7-9-29-42(30-10-8-2)31-11-12-41(46(44,39-25-17-35(5)18-26-39)40-27-19-36(6)20-28-40)32-45(43,37-21-13-33(3)14-22-37)38-23-15-34(4)16-24-38/h13-28,41H,7-12,29-32H2,1-6H3 |
Clave InChI |
INJOIQIMPNLDMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC(CP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)

![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)


